5-cyclopropoxy-2-fluorobenzoic acid
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Overview
Description
5-Cyclopropoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropoxy-2-fluorobenzoic acid typically involves the nucleophilic substitution reaction of 2-fluorobenzoic acid derivatives. One common method is the reaction of 2-fluorobenzoic acid with cyclopropanol in the presence of a suitable catalyst and solvent. The reaction conditions often include the use of polar aprotic solvents and fluoride salts to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
5-Cyclopropoxy-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-cyclopropoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom and cyclopropoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: A simpler analog with only a fluorine substituent.
5-Cyclopropoxybenzoic Acid: Lacks the fluorine atom but has the cyclopropoxy group.
2-Cyclopropoxybenzoic Acid: Similar structure but with different substitution patterns.
Uniqueness
5-Cyclopropoxy-2-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the cyclopropoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1243460-99-2 |
---|---|
Molecular Formula |
C10H9FO3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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